(R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

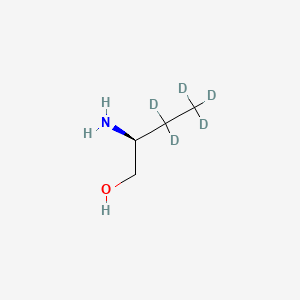

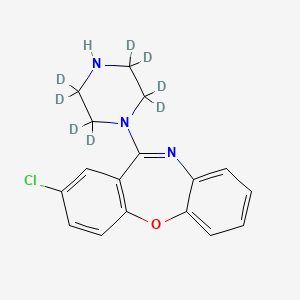

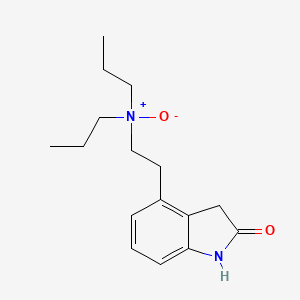

“(R,S)-4-Hydroxy Cyclophosphamide-d4” is a deuterated version of cyclophosphamide . Cyclophosphamide is a nitrogen mustard alkylating agent . It acts as a prodrug and is converted to the active metabolite phosphoramide mustard via 4-hydroxycyclophosphamide and aldophosphamide intermediates by cytochrome P450s (CYP450s) in the liver .

Synthesis Analysis

Cyclophosphamide-d4 is intended for use as an internal standard for the quantification of cyclophosphamide by GC- or LC-MS . The synthesis of this compound is typically performed by specialized chemical manufacturers, such as SynZeal .Molecular Structure Analysis

The molecular formula of Cyclophosphamide-d4 is C7H11D4Cl2N2O2P . The structure includes a 1,3,2-oxazaphosphinane ring with two chloroethylamino groups attached .Chemical Reactions Analysis

Cyclophosphamide is a prodrug that undergoes hepatic metabolism to form its active metabolites . The metabolic pathway involves oxidation by cytochrome P450 enzymes to form 4-hydroxycyclophosphamide, which is then converted to aldophosphamide . Aldophosphamide spontaneously decomposes to form the active compound phosphoramide mustard and acrolein .Physical and Chemical Properties Analysis

Cyclophosphamide-d4 is a solid at room temperature . It is slightly soluble in chloroform and methanol .Mechanism of Action

Safety and Hazards

Cyclophosphamide has several side effects and hazards associated with its use. It can cause myelosuppression, leading to serious and sometimes fatal infections . It can also cause urinary tract and renal toxicity, cardiotoxicity, pulmonary toxicity, secondary malignancies, and veno-occlusive liver disease . It’s important to handle and dispose of cyclophosphamide in a manner consistent with other cytotoxic drugs .

Properties

CAS No. |

1329838-09-6 |

|---|---|

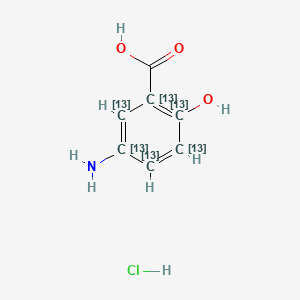

Molecular Formula |

C7H15Cl2N2O3P |

Molecular Weight |

281.106 |

IUPAC Name |

(2R,4S)-2-[bis(2-chloro-2,2-dideuterioethyl)amino]-2-oxo-1,3,2$l^{5} |

InChI |

InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)/t7-,15+/m0/s1/i2D2,3D2 |

InChI Key |

RANONBLIHMVXAJ-OQGQRPTOSA-N |

SMILES |

C1COP(=O)(NC1O)N(CCCl)CCCl |

Synonyms |

(2R,4S)-rel-2-[Bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorin-4-ol-d4 2-Oxide; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)